Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22ClNO3 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Applications
Stereoselective Syntheses of Substituted Derivatives : Research by Boev et al. (2015) focuses on synthesizing substituted tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives. These derivatives demonstrate significant potential in various chemical synthesis processes due to their stereoselective properties (Boev et al., 2015).
Vinylfluoro Group as an Acetonyl Cation Equivalent : Purkayastha et al. (2010) have highlighted the use of a vinylfluoro group as an acetonyl cation equivalent under acidic conditions, with tert-butyl derivatives being used in the synthesis of pipecolic acid derivatives. This synthesis approach demonstrates the chemical versatility of tert-butyl derivatives (Purkayastha et al., 2010).
Intermediate in Protein Tyrosine Kinase Inhibitor Synthesis : Chen Xin-zhi (2011) presented a method for synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor. This highlights the role of tert-butyl derivatives in pharmaceutical synthesis (Chen Xin-zhi, 2011).
Crystal Structure Studies : Didierjean et al. (2004) conducted X-ray studies to reveal the molecular structure of similar tert-butyl derivatives, underscoring the importance of these compounds in advanced crystallography and molecular structure analysis (Didierjean et al., 2004).
Synthesis of Bioactive Compounds : Kong et al. (2016) discussed the synthesis of tert-butyl derivatives as intermediates in the production of biologically active compounds such as crizotinib. This underlines the significance of these compounds in the development of bioactive molecules (Kong et al., 2016).
Properties
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCCFQYHVLRASO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621347 | |
Record name | tert-Butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235109-63-4 | |
Record name | tert-Butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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